molecular formula C10H18O B13594946 4-(Cyclohex-3-en-1-yl)butan-2-ol CAS No. 6325-40-2

4-(Cyclohex-3-en-1-yl)butan-2-ol

Cat. No.: B13594946
CAS No.: 6325-40-2
M. Wt: 154.25 g/mol
InChI Key: GQBLGWKADKBNOT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Related Cyclohexenyl Alcohols

The study of cyclohexenyl alcohols is deeply rooted in the history of organic chemistry, particularly in the exploration of natural products. Terpenoids, a large and diverse class of naturally occurring organic compounds, often feature cyclohexene (B86901) rings with alcohol functionalities. For instance, compounds like terpineol, a monoterpenoid alcohol, have been known for over a century and are valued for their fragrance and medicinal properties. The investigation into these natural products spurred the development of synthetic methods for creating and modifying cyclohexenyl alcohol structures. Early research focused on isolation from natural sources and characterization, while later efforts shifted towards stereoselective synthesis and the exploration of their chemical reactivity. This historical progression has provided a solid foundation for understanding the behavior of related, less common structures like 4-(cyclohex-3-en-1-yl)butan-2-ol.

Structural Characteristics and Nomenclature within Terpenoid Chemistry

From a structural standpoint, this compound can be considered a monoterpenoid derivative, as it contains a C10 carbon skeleton. Terpenoids are classified based on the number of isoprene (B109036) units they contain, with monoterpenoids (C10) being formed from two isoprene units. pressbooks.pub The biosynthesis of terpenoids typically involves the coupling of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). pressbooks.pub

The nomenclature of such compounds follows the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the parent chain is the butanol, with the cyclohexenyl group treated as a substituent. The numbering of the butanol chain starts from the end that gives the hydroxyl group the lowest possible number (position 2). The cyclohexene ring is numbered starting from the double bond, with the point of attachment to the butane (B89635) chain being at position 1 of the ring. The double bond is located between carbons 3 and 4 of the cyclohexene ring.

The presence of two chiral centers, one at the carbon bearing the hydroxyl group (C-2 of the butan-2-ol chain) and another at the point of attachment of the side chain to the cyclohexene ring (C-1 of the cyclohexene ring), means that this compound can exist as multiple stereoisomers. The specific stereochemistry (R/S configuration) at these centers would significantly influence the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

Significance of the Cyclohexene and Butan-2-ol Moieties in Chemical Research

The cyclohexene moiety is a versatile building block in organic synthesis. fiveable.menus.edu.sg Its double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for the introduction of new functional groups. chemicalbook.com The allylic positions of the cyclohexene ring are also reactive and can be functionalized through radical or oxidation reactions. chemicalbook.com Furthermore, the cyclohexene ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to construct more complex cyclic systems. fiveable.me The conformational flexibility of the cyclohexene ring, which preferentially adopts a half-chair conformation, also plays a crucial role in directing the stereochemical outcome of reactions. wikipedia.org

The butan-2-ol moiety is a simple yet important secondary alcohol. wikipedia.org It can be oxidized to form the corresponding ketone, butanone (also known as methyl ethyl ketone or MEK), a valuable industrial solvent. wikipedia.org The hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions. fiveable.me The chirality of butan-2-ol makes it a useful starting material or intermediate in asymmetric synthesis, where controlling the stereochemistry of a target molecule is critical. fiveable.me

The combination of these two moieties in this compound suggests a molecule with a rich and varied reactivity profile, offering multiple sites for chemical modification.

Overview of Research Trajectories and Academic Relevance

While direct research on this compound is not prominent, research on related structures is abundant and follows several key trajectories. A significant area of investigation is the synthesis and biological evaluation of novel cyclohexene derivatives for applications in medicine and agriculture. azjm.orgnih.gov For example, many cyclohexene-containing compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. azjm.orgnih.gov

Another major research direction is the use of substituted cyclohexenes as intermediates in the total synthesis of complex natural products. The ability to control the stereochemistry of the cyclohexene ring and its substituents is a central theme in this area. Furthermore, the development of new catalytic methods for the selective functionalization of cyclohexene and its derivatives continues to be an active field of academic inquiry. amanote.com The study of compounds like this compound, even if not a primary focus, contributes to the broader understanding of structure-activity relationships and the fundamental principles of organic reactivity.

Compound Data Tables

Table 1: Properties of Related Cyclohexenyl Alcohols and Ketones

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
(E)-4-cyclohex-3-en-1-ylbut-3-en-2-olC10H16O152.236325-38-8
4-(But-3-en-1-yl)cyclohex-2-en-1-oneC10H14O150.2270436-08-7
2-(4-Methyl-3-cyclohexen-1-yl)propan-2-olC10H18O154.2598-55-5
4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-butan-2-olC13H22O194.31Not Available
3-(Cyclohex-1-en-1-yl)butan-2-olC10H18O154.25Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6325-40-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-cyclohex-3-en-1-ylbutan-2-ol

InChI

InChI=1S/C10H18O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-3,9-11H,4-8H2,1H3

InChI Key

GQBLGWKADKBNOT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCC=CC1)O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for 4 Cyclohex 3 En 1 Yl Butan 2 Ol and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 4-(cyclohex-3-en-1-yl)butan-2-ol reveals several plausible disconnection pathways. The primary disconnections involve the carbon-carbon bond linking the cyclohexene (B86901) ring and the butanol side chain, and the functionalities within the side chain itself.

Disconnection 1 (C4-C1' Bond): The most intuitive disconnection is at the bond between the side chain and the ring. This leads to a cyclohexenyl-based nucleophile (e.g., an organometallic reagent) and a four-carbon electrophile such as butan-2-one or a protected derivative. Alternatively, a cyclohexenyl electrophile and a butanyl nucleophile could be employed.

Disconnection 2 (Diels-Alder Cycloaddition): A powerful strategy for forming the cyclohexene ring is the Diels-Alder reaction. acs.orgnih.gov Retrosynthetically, this involves disconnecting the cyclohexene ring into a 1,3-diene and a dienophile. For the target molecule, this would imply a precursor like 1,3-butadiene (B125203) reacting with an alkene dienophile bearing the butan-2-ol side chain.

Disconnection 3 (Side Chain Functional Group Interconversion): The butan-2-ol moiety can be traced back to a prochiral ketone, 4-(cyclohex-3-en-1-yl)butan-2-one. This ketone becomes a key intermediate, allowing for the application of various asymmetric reduction methods to establish the chiral center.

These primary disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Regioselective Synthesis Approaches to the Cyclohexene Ring

The construction of the cyclohexene ring with the double bond in the correct position is of fundamental importance. nih.gov While the Diels-Alder cycloaddition is a premier method for building the cyclohexene core, achieving high regioselectivity can be challenging without electronically or sterically biased substrates. acs.orgnih.gov

Modern methods offer alternative and complementary approaches:

Catalytic Cycloadditions and Annulations: Iridium(I) catalysts, for example, can facilitate the synthesis of substituted acyl-cyclohexenes from 1,5-diols in an atom-economical process. acs.orgresearchgate.net This methodology produces water and hydrogen gas as the only byproducts and can yield a wide range of functionalized cyclohexene products. acs.org

Ring-Closing Metathesis (RCM): RCM is another powerful technique for cyclohexene synthesis, though it is most effective for intramolecular reactions and relies on the availability of suitable diene precursors. acs.orgnih.gov

Dehydration of Cyclohexanols: The regioselective dehydration of a corresponding cyclohexanol (B46403) can yield the desired cyclohex-3-ene structure. This approach, however, can be complicated by the formation of isomeric alkenes.

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. For the synthesis of the 4-substituted cyclohex-3-ene core of the target molecule, a Diels-Alder approach or a modern iridium-catalyzed annulation would be highly effective strategies. acs.org

Stereoselective Synthesis of the Butan-2-ol Chiral Center

The butan-2-ol side chain contains a stereogenic center at the C2 position. The synthesis of enantiomerically pure secondary alcohols is a well-developed field, with numerous powerful methods available. nih.govorganic-chemistry.org The most common strategy involves the stereoselective reduction of the prochiral ketone intermediate, 4-(cyclohex-3-en-1-yl)butan-2-one.

Catalytic asymmetric reduction is one of the most efficient methods for producing chiral alcohols. nih.govnih.gov This can be achieved through both biocatalysis and chiral metal complexes.

Biocatalysis: The use of enzymes or whole-cell systems for organic synthesis offers high enantioselectivity and mild reaction conditions. nih.govmagtech.com.cn Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones. psu.edu By selecting the appropriate microorganism or isolated enzyme, either the (R) or (S) enantiomer of the alcohol can be produced with high enantiomeric excess (e.e.). nih.govresearchgate.net The cofactor required for these reductions, typically NADPH or NADH, can be regenerated in situ using a sacrificial co-substrate like isopropanol (B130326) or glucose. nih.govpsu.edu

Table 1: Examples of Biocatalytic Ketone Reduction

Biocatalyst TypeTypical SubstrateProductEnantiomeric Excess (e.e.)Key Advantage
Yeast (e.g., Saccharomyces cerevisiae)Aryl/Alkyl Ketones(S)-AlcoholsOften >95%Whole-cell system with internal cofactor regeneration. psu.edu
Recombinant E. coli with ADHAromatic & Aliphatic Ketones(S) or (R)-Alcohols>99% achievableHigh enzyme concentration and tailored selectivity. nih.gov
Aureobasidium pullulansSterically hindered ketonesChiral Alcohols98%Effective for complex substrates. psu.edu

Chiral Ligands in Metal Catalysis: Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) using transition metal catalysts are pillars of modern organic synthesis. nih.govacs.org Ruthenium, rhodium, and iridium complexes featuring chiral ligands have been developed to reduce a vast array of ketones to their corresponding alcohols with exceptional levels of enantioselectivity. nih.govthieme-connect.com For instance, chiral η⁶-arene/N-tosylethylenediamine−Ru(II) complexes are excellent catalysts for the asymmetric hydrogenation of various ketones. acs.org Similarly, iridium complexes with chiral diamine or P,N,O-type ligands have shown high efficiency and recyclability. nih.govacs.org

Table 2: Selected Chiral Metal Catalysts for Asymmetric Ketone Hydrogenation

Catalyst SystemHydrogen SourceTypical SubstrateTypical e.e.Reference
RuCl(S,S)-TsDPENH₂Aromatic KetonesUp to 99% nih.govacs.org
Ir-polydiamine ComplexesFormic Acid / Alcohols (ATH)Functionalized KetonesUp to 99% acs.org
MsDPEN–Cp*Ir ComplexesH₂Aromatic Heterocyclic Ketones>99% nih.gov
(S)-TolBINAP/(R)-DMAPEN–RuH₂Aryl Vinyl Ketones>98% nih.gov

When a molecule already contains a stereocenter, it can influence the stereochemical outcome of a new stereocenter being formed. This is known as substrate control. In the context of this compound, if the cyclohexene ring is made from a chiral starting material, its stereocenter can direct the reduction of the ketone side chain. The reduction of such a chiral ketone with achiral reagents (e.g., NaBH₄ or L-selectride) often proceeds with a diastereomeric preference. acs.orgchinesechemsoc.org The stereochemical outcome is dictated by steric approach control, where the reagent attacks the carbonyl from the less hindered face, or by chelation control if a coordinating group is present. thieme-connect.com This approach is a powerful way to establish the relative stereochemistry between the ring and the side chain. nih.govrsc.org

If an asymmetric synthesis is not employed, the result is a racemic (1:1) mixture of the (R) and (S) enantiomers of this compound. wikipedia.org Chiral resolution is a process to separate these enantiomers. wikipedia.org

Formation of Diastereomers: The most common method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral acid (e.g., tartaric acid, mandelic acid), to form a mixture of diastereomeric esters or salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. libretexts.orgorgosolver.com After separation, the chiral auxiliary is removed to yield the individual, enantiomerically enriched alcohols. wikipedia.org

Kinetic Resolution: This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. For example, in an enzymatic acylation, one enantiomer of the alcohol may be acylated much faster than the other, leaving the unreacted, slow-reacting enantiomer in high enantiomeric purity. Similarly, chiral nitroxyl (B88944) catalysts can be used for the enantioselective oxidation of secondary alcohols, where one enantiomer is oxidized to the ketone faster than the other. acs.org

Novel Catalytic Systems in Synthesis

The field of catalysis is continuously evolving, providing new tools that could be applied to the synthesis of complex targets like this compound.

Iridium-Catalyzed Tandem Reactions: As mentioned, iridium(I) catalysts paired with bulky phosphine (B1218219) ligands can drive tandem acceptorless dehydrogenation- nih.govnih.gov-hydride shift cascades. acs.orgnih.gov This atom-economical method directly converts simple 1,5-diols into functionalized cyclohexenes, offering a novel entry point to the required carbocyclic core. acs.orgresearchgate.net

Modified Zeolites: For specific transformations like cyclohexene hydration, modified solid acid catalysts such as Ga-doped ZSM-5 zeolites have shown enhanced catalytic performance compared to conventional catalysts. nih.gov While direct hydration of the target's cyclohexene ring might not be the primary strategy, such catalysts are important in the broader context of synthesizing functionalized cyclic systems.

Dual-Catalysis Systems: Recent advances have seen the rise of dual-catalytic systems to achieve complex transformations with high stereocontrol. For example, a Pd/Cu co-catalyzed system has been developed for the enantio- and diastereodivergent synthesis of benzylic alcohol derivatives, allowing for the construction of two adjacent stereocenters. nih.gov Similar principles could be envisioned for a convergent synthesis involving the C-C bond formation between the cyclohexene and butanol fragments.

The continuous development of such novel catalytic systems promises more efficient, selective, and sustainable routes to complex chiral molecules.

Transition-Metal Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the construction of carbon-carbon bonds, forming the backbone of many complex organic molecules, including fragrance compounds. nih.govchemie-brunschwig.ch Methodologies such as the Suzuki, Negishi, and Heck reactions provide pathways to assemble the this compound framework from readily available precursors. chemie-brunschwig.ch

These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium, nickel, or iron catalyst. nih.gov For the synthesis of derivatives of this compound, a key strategy would involve the coupling of a cyclohexenyl-organometallic species with a functionalized four-carbon chain. For instance, a Negishi coupling could employ a (cyclohex-3-en-1-yl)zinc reagent with a 4-halobutan-2-ol derivative, catalyzed by a palladium complex. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, solvent, and reaction conditions. chemie-brunschwig.ch

Key research findings indicate that the choice of ligand is crucial in preventing side reactions and promoting high yields. Phosphine-based ligands are common, though recent developments have introduced more specialized ligand systems to improve catalyst stability and turnover numbers. The general mechanism for these cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Table 1: Representative Transition-Metal Catalyzed Coupling Strategies

Coupling ReactionCyclohexenyl PartnerButanyl PartnerCatalyst/Ligand SystemKey Features
Suzuki CouplingCyclohex-3-en-1-ylboronic acid4-bromobutan-2-ol (protected)Pd(PPh₃)₄Mild conditions, commercially available reagents, but boronic acids can be unstable. chemie-brunschwig.ch
Negishi Coupling(Cyclohex-3-en-1-yl)zinc chloride4-iodobutan-2-ol (protected)PdCl₂(dppf)High reactivity and functional group tolerance of organozinc reagents. chemie-brunschwig.ch
Heck Reaction4-vinylcyclohex-1-eneAcetaldehyde (B116499) (as precursor)Pd(OAc)₂ / P(o-tolyl)₃Forms C-C bond via coupling of an alkene with a halide, requiring different precursors. chemie-brunschwig.ch

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis, often providing high levels of stereoselectivity without the concerns of metal contamination. researchgate.net For the synthesis of this compound, which contains a chiral center at the C2 position of the butane (B89635) chain, organocatalysis offers elegant solutions for establishing the desired stereochemistry.

A primary application is the asymmetric reduction of the corresponding ketone, 4-(cyclohex-3-en-1-yl)butan-2-one. This transformation can be achieved using chiral organocatalysts in combination with a stoichiometric reductant, such as a Hantzsch ester. Proline and its derivatives are well-known organocatalysts for such reductions, operating via the formation of a chiral enamine intermediate. researchgate.net Similarly, chiral imidazolidinones, as developed by MacMillan and others, can activate α,β-unsaturated aldehydes for conjugate additions, a strategy that could be adapted for the synthesis of butenolide precursors to the target alcohol. acs.org

Research in this area focuses on designing catalysts that provide high enantiomeric excess (ee) and diastereoselectivity. The structure of the β-amino acid organocatalyst, for example, can have a significant impact on the enantioselectivity of Michael additions, a key reaction type in building the carbon skeleton. mdpi.com

Table 2: Organocatalytic Approaches to Chiral Butanol Derivatives

TransformationSubstrateOrganocatalystReductant/ReagentAnticipated Outcome
Asymmetric Ketone Reduction4-(cyclohex-3-en-1-yl)butan-2-one(S)-ProlineHantzsch EsterEnantioselective formation of one stereoisomer of the alcohol.
Vinylogous Aldol (B89426) Reaction2(5H)-FuranoneCinchona alkaloid-derived thioureaCyclohexene carboxaldehydeForms a δ-hydroxy-γ-butenolide intermediate with high diastereo- and enantioselectivity. acs.org
Mukaiyama-Michael ReactionSilyloxy furanChiral Imidazolidinoneα,β-Unsaturated aldehydeCreates highly functionalized butenolide structures, precursors to the target alcohol. acs.org

Biocatalytic Pathways for Sustainable Production

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. cnr.itnih.gov For the production of this compound, particularly for applications in flavors and fragrances where chirality is crucial for odor perception, biocatalysis offers a superior route to enantiomerically pure products. rsc.org

The most relevant biocatalytic step is the stereoselective reduction of the prochiral ketone, 4-(cyclohex-3-en-1-yl)butan-2-one, using alcohol dehydrogenases (ADHs). These enzymes, often derived from microorganisms like yeast or bacteria, can exhibit exquisite selectivity, producing either the (R)- or (S)-enantiomer of the alcohol in very high purity. rsc.org This approach avoids the formation of undesirable stereoisomers, which is a common issue in traditional chemical synthesis and represents a wasteful byproduct. rsc.org

The development of biocatalytic processes involves screening for suitable enzymes, optimizing reaction conditions (pH, temperature, co-solvents), and addressing the need for cofactor regeneration (typically for NADH or NADPH). The use of whole-cell systems can often simplify the process by utilizing the host organism's metabolism to regenerate the necessary cofactors. researchgate.net

Table 3: Biocatalysts for the Synthesis of Chiral Alcohols

Enzyme ClassBiocatalyst ExampleSubstrateTransformationAdvantages
Alcohol Dehydrogenase (ADH)ADH from Lactobacillus4-(cyclohex-3-en-1-yl)butan-2-oneAsymmetric reduction to (R)- or (S)-alcoholHigh enantioselectivity (>99% ee), mild conditions (room temp., aq. buffer), sustainable. rsc.org
Ene-Reductase (ER)ER from Saccharomyces cerevisiae4-(cyclohex-3-en-1-yl)but-3-en-2-oneStereoselective reduction of C=C bondCan be combined with ADHs for a cascade reaction to produce the saturated chiral alcohol. rsc.org
LipaseLipase from Candida antarcticaRacemic this compoundKinetic resolution via selective acylationSeparates enantiomers of a racemic mixture, versatile and stable enzymes. cnr.it

Green Chemistry Principles in Synthetic Design and Process Optimization

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. semanticscholar.org The design of synthetic routes and the optimization of manufacturing processes are now assessed through metrics that quantify their environmental impact.

Key green chemistry considerations for this compound include:

Atom Economy: Designing synthetic transformations that incorporate the maximum amount of starting material into the final product. Biocatalytic reductions, for example, are highly atom-economical.

Use of Catalysis: Employing catalytic reagents (enzymes, organocatalysts, or metal catalysts) in small amounts is preferable to stoichiometric reagents, as it reduces waste. semanticscholar.org

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2 is a primary goal. mdpi.com Biocatalytic reactions are often performed in aqueous media, a significant advantage. rsc.org

Renewable Feedstocks: Exploring pathways that begin from renewable resources, such as terpenes or fermentation-derived chemicals, rather than petrochemicals. researchgate.net

Waste Reduction: The E-factor (Environmental factor), which measures the mass ratio of waste to desired product, is a key metric. Biocatalytic routes generally have much lower E-factors than traditional chemical syntheses. semanticscholar.org

Comparing synthetic strategies using these principles often reveals biocatalysis as the most sustainable option, offering high selectivity, mild conditions, and significantly less environmental waste. rsc.org

Scalable Synthesis and Industrial Process Considerations

Translating a laboratory synthesis into a large-scale industrial process presents numerous challenges that must be addressed to ensure economic viability, safety, and consistency. alphaaromatics.com For this compound, which is used in consumer products, these considerations are paramount.

Key industrial considerations include:

Raw Material Cost and Availability: The starting materials must be readily available in large quantities and at a low cost. This can favor simple, robust chemical pathways over those requiring complex, multi-step preparations of precursors. alphaaromatics.com

Catalyst Cost and Lifecycle: For transition-metal catalysis, the cost of precious metals like palladium and the need for their efficient recovery and recycling are major economic drivers. For biocatalysis, the cost of enzyme production, its operational stability, and potential for immobilization and reuse are critical factors. cnr.it

Process Safety and Conditions: Reactions that require high pressures, extreme temperatures, or hazardous reagents are less desirable for large-scale production. The mild conditions of biocatalytic processes offer a significant safety advantage. nih.gov

Quality Control: Strict quality control is essential in the fragrance industry to ensure a consistent odor profile and to eliminate impurities that could be harmful or have off-notes. khatabook.com

The choice of a manufacturing process ultimately involves a trade-off between these factors. While traditional chemical synthesis might offer higher throughput, modern biocatalytic and green chemistry approaches are becoming increasingly competitive due to consumer demand for natural and sustainably produced ingredients. researchgate.netadmin.ch

Chemical Reactivity and Mechanistic Investigations of 4 Cyclohex 3 En 1 Yl Butan 2 Ol

Electrophilic Addition Reactions to the Cyclohexene (B86901) Double Bond

The cyclohexene ring's double bond is susceptible to electrophilic attack, leading to a variety of addition products.

Hydrogenation and Reductive Transformations

The carbon-carbon double bond in the cyclohexene ring can be readily reduced to a single bond through catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Catalysts and Conditions:

Commonly used catalysts for the hydrogenation of cyclohexene derivatives include platinum, palladium, and nickel. libretexts.org The reaction is often carried out by bubbling hydrogen gas through a solution of the alkene in a suitable solvent, such as ethanol (B145695) or acetic acid, containing a finely divided metal catalyst. libretexts.org For instance, platinum(IV) oxide (PtO₂) is a frequently used catalyst that is reduced in situ to finely divided platinum metal, which then catalyzes the hydrogenation. libretexts.org While the hydrogenation of an alkene double bond is an exothermic process, it has a high activation energy, necessitating the use of a catalyst to proceed at a reasonable rate. libretexts.org The reaction conditions, such as temperature and pressure, can be manipulated to control the reaction rate. For example, the hydrogenation of benzene (B151609) to cyclohexane (B81311), a more aromatic and stable system, requires more extreme conditions of high temperature and pressure (e.g., 150 °C and 100 atm with a nickel catalyst). jove.com For cyclohexene itself, turnover rates for hydrogenation have been studied using rhodium catalysts in various solvents at 298 K and 101 kPa of dihydrogen. psu.edu

Product Formation:

The hydrogenation of 4-(cyclohex-3-en-1-yl)butan-2-ol results in the formation of 4-cyclohexylbutan-2-ol. This reaction selectively reduces the alkene without affecting the secondary alcohol or other functional groups like ketones, esters, or nitriles under typical hydrogenation conditions. libretexts.org

Table 1: Catalytic Hydrogenation of Cyclohexene Derivatives
CatalystTypical ConditionsProduct of this compound Hydrogenation
Platinum (Pt) on CarbonH₂, room temperature, atmospheric pressure4-Cyclohexylbutan-2-ol
Palladium (Pd) on CarbonH₂, room temperature, atmospheric pressure4-Cyclohexylbutan-2-ol
Nickel (Ni)H₂, high temperature and pressure4-Cyclohexylbutan-2-ol
Rhodium (Rh) on AluminaH₂, room temperature, atmospheric pressure4-Cyclohexylbutan-2-ol

Halogenation and Hydrohalogenation Mechanisms

The double bond of the cyclohexene ring readily undergoes addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation:

The reaction of cyclohexene with bromine (Br₂) is a classic example of electrophilic addition. libretexts.org The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a bromonium ion intermediate. libretexts.orgyoutube.com This intermediate is then attacked by a bromide ion from the opposite side, resulting in the anti-addition of the two bromine atoms. youtube.com In the case of this compound, this would yield trans-1,2-dibromo-4-(4-hydroxybutyl)cyclohexane. The reaction is stereospecific, with different stereoisomers of the starting alkene yielding different stereoisomers of the product. yale.edu Under UV light, a free-radical substitution can occur, leading to the formation of 3-bromocyclohexene (B24779) as a major product. stackexchange.comechemi.com

Hydrohalogenation:

The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkenes like this compound typically follows Markovnikov's rule. masterorganicchemistry.comchemistrysteps.com This rule states that the hydrogen atom adds to the carbon of the double bond that is already bonded to more hydrogen atoms, while the halogen atom adds to the more substituted carbon. leah4sci.com This regioselectivity is due to the formation of the more stable carbocation intermediate during the reaction mechanism. leah4sci.com Therefore, the reaction of this compound with HBr would be expected to yield 4-(3-bromocyclohexyl)butan-2-ol and 4-(4-bromocyclohexyl)butan-2-ol. In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon. byjus.comlibretexts.org

Epoxidation and Hydroxylation Reactions

The double bond can be converted into an epoxide or a diol through epoxidation and hydroxylation reactions, respectively.

Epoxidation:

Epoxidation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The presence of the allylic alcohol functionality in this compound can influence the stereoselectivity of the epoxidation due to hydrogen bonding between the alcohol and the oxidant. wikipedia.org The Sharpless asymmetric epoxidation, using a titanium tetraisopropoxide catalyst, a chiral tartrate ester, and a hydroperoxide, provides a method for the enantioselective synthesis of epoxy alcohols from allylic alcohols. libretexts.orgjove.commdpi.com For chiral secondary allylic alcohols, titanium salalen catalysts with hydrogen peroxide can lead to a highly syn-selective epoxidation. nih.gov

Hydroxylation:

Hydroxylation of the double bond to form a vicinal diol can be carried out using reagents like osmium tetroxide (OsO₄). wikipedia.org To reduce the cost and toxicity of OsO₄, catalytic amounts are often used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. wikipedia.orgchemeurope.com The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols from alkenes using a chiral quinine (B1679958) ligand in the presence of a catalytic amount of osmium tetroxide. wikipedia.orgchemeurope.comalfa-chemistry.comorganic-chemistry.orgopenochem.org This reaction is highly site-selective, favoring the more electron-rich double bond. wikipedia.org

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group on the butanol side chain can undergo oxidation to form a ketone, or be converted into esters and ethers.

Oxidation Reactions and Ketone Formation

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-(cyclohex-3-en-1-yl)butan-2-one. byjus.comwikipedia.org This transformation is a common and important reaction in organic synthesis. byjus.com

A variety of oxidizing agents can be employed for this purpose. chemistryviews.orglibretexts.org Common chromium-based reagents include chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid (Jones oxidation), and pyridinium (B92312) chlorochromate (PCC). libretexts.orgchemguide.co.uk However, due to the toxicity of chromium, milder and more selective methods are often preferred.

Modern Oxidation Methods:

Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgjk-sci.com The reaction is known for its mild conditions (room temperature, neutral pH), short reaction times, and high yields. wikipedia.orgchem-station.com It is also highly chemoselective, tolerating many other functional groups. wikipedia.org

Swern Oxidation: This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The Swern oxidation is known for its mild conditions and wide tolerance of functional groups. wikipedia.orgbyjus.com A standard procedure involves carrying out the reaction at low temperatures (e.g., -78 °C) in a solvent like dichloromethane. libretexts.org

Table 2: Common Reagents for the Oxidation of Secondary Alcohols
ReagentConditionsProduct from this compound
Chromic Acid (Jones Reagent)Acetone, H₂SO₄4-(Cyclohex-3-en-1-yl)butan-2-one
Pyridinium Chlorochromate (PCC)Dichloromethane4-(Cyclohex-3-en-1-yl)butan-2-one
Dess-Martin Periodinane (DMP)Dichloromethane, room temperature4-(Cyclohex-3-en-1-yl)butan-2-one
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane, -78 °C to room temperature4-(Cyclohex-3-en-1-yl)butan-2-one

Esterification and Etherification Studies

The secondary alcohol can be converted into esters and ethers through various synthetic methods.

Esterification:

Esterification of a secondary alcohol like this compound can be achieved through several routes.

Fischer Esterification: This is a classic method involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst. chemistrysteps.comcommonorganicchemistry.com However, yields can be limited with secondary alcohols. chemistrysteps.comtandfonline.com

Reaction with Acid Anhydrides: A more efficient method for secondary alcohols involves reaction with an acid anhydride. tandfonline.com This can sometimes be achieved without a solvent or catalyst, simply by heating the mixture. tandfonline.com

Reaction with Acyl Chlorides: The alcohol can react with a more reactive acyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. chemistrysteps.com

An unexpected direct oxidation of secondary alcohols to their corresponding esters has been observed using performic acid. rsc.org

Etherification:

The Williamson ether synthesis is a widely used method for preparing ethers. wikipedia.orgbyjus.com This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. wikipedia.orgkhanacademy.org For a secondary alcohol like this compound, it is generally preferable to use it as the nucleophile (after deprotonation) and react it with a primary alkyl halide to avoid competing elimination reactions that can occur with secondary alkyl halides. wikipedia.orgyoutube.com

Elimination Reactions to Form Alkenes

The dehydration of alcohols to form alkenes is a fundamental organic transformation, typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgchemguide.co.uk For a secondary alcohol like this compound, this elimination reaction would proceed via either an E1 or E2 mechanism, with the exact pathway influenced by the reaction conditions.

Under heating with a strong, non-nucleophilic acid, the reaction likely follows an E1 pathway. libretexts.orglumenlearning.com This mechanism involves the initial protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond.

The dehydration of this compound can theoretically yield a mixture of isomeric alkenes, depending on which adjacent proton is removed. The major product is generally predicted by Zaitsev's rule , which states that the most substituted (and therefore most stable) alkene will be the predominant product. perlego.comdoubtnut.com In this case, elimination could result in the formation of (E/Z)-4-(cyclohex-3-en-1-yl)but-1-ene and 4-(cyclohex-3-en-1-yl)but-2-ene. The but-2-ene isomer, being more substituted, would be the expected major product.

The dehydration of the simpler secondary alcohol, butan-2-ol, provides a useful analogy, as it yields a mixture of but-1-ene and but-2-ene (as cis and trans isomers). libretexts.orgchemguide.co.uk Similarly, the acid-catalyzed dehydration of cyclohexanol (B46403) is a well-studied reaction that primarily yields cyclohexene. libretexts.orgchemguide.co.ukscribd.com

Table 1: Potential Alkene Products from Dehydration of this compound

Product NameStructureComments
4-(cyclohex-3-en-1-yl)but-1-eneHofmann product, less substituted
(E)-4-(cyclohex-3-en-1-yl)but-2-eneZaitsev product, more substituted, likely major
(Z)-4-(cyclohex-3-en-1-yl)but-2-eneZaitsev product, more substituted, likely major

It is important to note that under certain conditions, such as using a bulky base, the less substituted "Hofmann" product might be favored.

Rearrangement Reactions and Skeletal Transformations

The formation of a carbocation intermediate during E1 elimination reactions opens up the possibility of molecular rearrangements. libretexts.org Carbocations can undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. In the case of the carbocation generated from this compound, a 1,2-hydride shift from the adjacent tertiary carbon on the cyclohexene ring could lead to a more stable tertiary carbocation. Subsequent elimination from this rearranged carbocation would lead to different alkene products.

Furthermore, the presence of the cyclohexene ring introduces the possibility of more complex skeletal transformations. For instance, studies on the dehydration of cyclohexanol in high-temperature water have shown the formation of methyl cyclopentenes as minor products, which arise from ring contraction of the cyclohexyl cation. psu.eduscribd.com It is conceivable that under forcing conditions, the cyclohexenyl moiety in this compound could undergo similar rearrangements.

Other types of rearrangements, such as the Pinacol rearrangement, are also known for 1,2-diols under acidic conditions, though this is not directly applicable to the starting material unless it is first transformed into a diol. libretexts.orgyoutube.com

Functional Group Interconversions and Derivatization Strategies

The hydroxyl group of this compound is a versatile handle for a variety of functional group interconversions and derivatization strategies. These reactions are often employed to alter the molecule's properties for analytical purposes or to prepare it for further synthetic transformations. libretexts.orgnih.govresearchgate.net

Common derivatization reactions for secondary alcohols include:

Esterification: Reaction with an acyl chloride or anhydride in the presence of a base (like pyridine) converts the alcohol to an ester. This is a common method for protecting the alcohol group or for introducing a chromophore for UV detection in HPLC. libretexts.orgnih.gov

Ether Formation: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, would yield an ether.

Conversion to Alkyl Halides: Treatment with hydrogen halides (HBr, HCl) or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl halide. libretexts.org These reactions typically proceed via an Sₙ2 mechanism for secondary alcohols, leading to an inversion of stereochemistry at the chiral center.

Conversion to Tosylates: Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine converts the alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. A key advantage of this method is that the stereochemistry at the alcohol carbon is retained during the tosylation step. libretexts.org

Oxidation: Oxidation of the secondary alcohol using reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation would yield the corresponding ketone, 4-(cyclohex-3-en-1-yl)butan-2-one.

Silylation: Reaction with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base converts the alcohol to a silyl (B83357) ether. This increases the volatility of the compound, which is often necessary for analysis by gas chromatography (GC). libretexts.org

Table 2: Common Derivatization Reactions for Secondary Alcohols

Reagent(s)Product Functional GroupPurpose
Acyl chloride/anhydride, pyridineEsterProtection, analysis (HPLC)
NaH, Alkyl halideEtherSynthetic modification
HBr, HCl, SOCl₂, PBr₃Alkyl halideSynthetic intermediate
p-Toluenesulfonyl chloride, pyridineTosylateActivation for substitution/elimination
PCC, Swern oxidation reagentsKetoneSynthetic modification
Trimethylsilyl chloride, baseSilyl etherAnalysis (GC)

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are expected to be in line with those of similar secondary alcohols.

In the context of acid-catalyzed dehydration, the reaction is reversible. psu.edu The forward reaction (dehydration) is endothermic, while the reverse reaction (hydration of the alkene) is exothermic. The equilibrium can be shifted towards the alkene products by removing water or the alkene from the reaction mixture as it forms. libretexts.org

Kinetic studies on the hydrothermal dehydration of cyclohexanol have shown that the reaction follows pseudo-first-order kinetics. acs.org The rate of reaction is highly dependent on temperature and the concentration of the acid catalyst. For this compound, the presence of the bulky cyclohexenyl group might introduce steric hindrance, potentially affecting the rate of reaction compared to a simpler alcohol like butan-2-ol.

Thermodynamically, the distribution of alkene isomers formed during elimination is controlled by their relative stabilities. As dictated by Zaitsev's rule, the more substituted (and thus thermodynamically more stable) alkenes are the major products. perlego.com Therefore, the formation of the but-2-ene isomers is expected to be thermodynamically favored over the but-1-ene isomer.

Table 3: Hypothetical Thermodynamic Data for Dehydration of this compound

ParameterExpected ValueRationale
ΔH° (Dehydration)Positive (Endothermic)Breaking of C-O and C-H bonds requires energy input.
ΔS° (Dehydration)PositiveOne molecule of reactant forms two molecules of products, increasing entropy.
Keq (Dehydration)Increases with temperatureConsistent with an endothermic reaction (Le Chatelier's principle).

Note: This table represents expected trends based on general principles of alcohol dehydration and is not based on experimental data for the specific compound.

Stereochemical Aspects and Conformational Analysis

Enantiomeric and Diastereomeric Forms of the Compound

The structure of 4-(Cyclohex-3-en-1-yl)butan-2-ol contains two chiral centers: one at the C1 position of the cyclohexene (B86901) ring and another at the C2 position of the butanol side chain. The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The four stereoisomers are:

(1R, 2'R)-4-(Cyclohex-3-en-1-yl)butan-2-ol

(1S, 2'S)-4-(Cyclohex-3-en-1-yl)butan-2-ol

(1R, 2'S)-4-(Cyclohex-3-en-1-yl)butan-2-ol

(1S, 2'R)-4-(Cyclohex-3-en-1-yl)butan-2-ol

The (1R, 2'R) and (1S, 2'S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (1R, 2'S) and (1S, 2'R) isomers constitute another pair of enantiomers. The relationship between any other pairing of these stereoisomers is diastereomeric; they are stereoisomers that are not mirror images of each other.

The physical and chemical properties of diastereomers, such as boiling points, melting points, and solubility, are different. This difference allows for their separation by conventional laboratory techniques like chromatography. Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging. The assignment of the absolute configuration (R or S) at each chiral center is determined by the Cahn-Ingold-Prelog priority rules.

Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable in distinguishing between diastereomers. For instance, 13C NMR spectroscopy can be a powerful tool for assigning diastereomers in substituted cyclohexanes, as the chemical shifts of the carbon atoms are sensitive to the stereochemical environment. acs.org In a mixture of diastereomers of this compound, one would expect to see distinct sets of signals for each diastereomer in the NMR spectrum.

Chiral Separation Techniques and Purity Assessment

The separation of the enantiomeric pairs of this compound requires chiral resolution techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and effective methods for this purpose. These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

The choice of the chiral stationary phase is critical and often depends on the specific properties of the molecule being separated. For alcohols like this compound, CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclodextrins are often effective. The separation can be optimized by varying the mobile phase composition, temperature, and flow rate.

Once the stereoisomers are separated, their purity must be assessed. Enantiomeric excess (ee) or diastereomeric excess (de) are common metrics used to express the purity of a chiral sample. These values can be determined from the integrated peak areas in the chromatogram obtained from chiral HPLC or GC analysis.

Optical rotation, measured using a polarimeter, is a traditional method for assessing the purity of a sample of a single enantiomer. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. A racemic mixture (a 50:50 mixture of enantiomers) will exhibit no optical rotation.

Conformational Preferences of the Cyclohexene Ring and Butyl Chain

The cyclohexene ring adopts a half-chair conformation, which is the most stable arrangement for this six-membered ring containing a double bond. In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. The butanol substituent at the C1 position can occupy either a pseudo-axial or a pseudo-equatorial position. Generally, for substituted cyclohexanes, the conformer with the bulky substituent in the equatorial position is more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgpressbooks.pub Therefore, it is expected that the conformer with the butanol side chain in the pseudo-equatorial position will be the more populated one at equilibrium.

The butanol side chain also possesses conformational freedom due to rotation around its carbon-carbon single bonds. The relative orientation of the hydroxyl group and the cyclohexene ring can be described by different staggered conformations (gauche and anti). The most stable conformation will be the one that minimizes steric interactions between the bulky groups. Computational modeling and spectroscopic techniques like NMR can provide insights into the preferred conformations of the side chain.

The interplay between the conformation of the cyclohexene ring and the butanol side chain will ultimately determine the most stable three-dimensional structure of the molecule. This preferred conformation will have a significant impact on how the molecule interacts with other molecules and participates in chemical reactions.

Influence of Stereochemistry on Reactivity and Selectivity

The stereochemistry of this compound plays a crucial role in determining its chemical reactivity and the stereochemical outcome of its reactions. The spatial arrangement of the atoms in each stereoisomer can influence the accessibility of the reactive sites, namely the hydroxyl group and the double bond in the cyclohexene ring.

For reactions involving the hydroxyl group, such as esterification or oxidation, the rate of reaction can differ between diastereomers. This is because the approach of the reagent to the hydroxyl group can be sterically hindered to varying degrees depending on the relative orientation of the cyclohexene ring. For example, if the hydroxyl group is in a more sterically crowded environment in one diastereomer compared to another, its reaction rate will be slower.

Similarly, in reactions involving the double bond of the cyclohexene ring, such as hydrogenation or epoxidation, the stereochemistry at the C1 and C2' positions can direct the approach of the reagent to one face of the double bond over the other. This phenomenon, known as diastereoselective induction, can lead to the preferential formation of one stereoisomer of the product over others. The directing effect is often governed by the need to avoid steric clashes between the incoming reagent and the existing substituents on the molecule.

The understanding of these stereochemical influences is fundamental in synthetic organic chemistry, as it allows for the selective synthesis of desired stereoisomers of complex molecules.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

No dedicated studies on the quantum chemical calculations for the molecular structure and energetics of 4-(Cyclohex-3-en-1-yl)butan-2-ol were identified.

There are no specific Density Functional Theory (DFT) studies in the public domain that analyze the conformational isomers of this compound. While DFT has been used to study the conversion of 1-butanol (B46404) to butene isomers, this research does not extend to the specific molecule of interest.

No literature was found that presents predicted spectroscopic parameters (NMR, IR, UV-Vis) for this compound derived from computational methods.

Reaction Mechanism Elucidation via Transition State Analysis

There is no information available regarding the elucidation of reaction mechanisms involving this compound through transition state analysis.

Computational Approaches for Structure-Property Relationship (SPR) Investigations

No specific Structure-Property Relationship (SPR) or Quantitative Structure-Activity Relationship (QSAR) investigations for this compound were found in the searched literature.

In Silico Screening and Virtual Design of Analogues

There is no evidence of in silico screening or the virtual design of analogues based on the scaffold of this compound in the available literature.

Advanced Analytical and Spectroscopic Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 4-(Cyclohex-3-en-1-yl)butan-2-ol. Advanced NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule, which is indispensable for assigning its stereochemistry.

One-dimensional NMR techniques such as ¹H and ¹³C NMR provide initial but vital information. The ¹H NMR spectrum reveals the number of different types of protons and their splitting patterns, which helps in identifying adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, indicates the number of non-equivalent carbon atoms. More advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. dntb.gov.ua

For a definitive stereochemical assignment of a molecule with multiple chiral centers like this compound, two-dimensional (2D) NMR experiments are paramount. These include:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing the proton-proton connectivity throughout the carbon skeleton of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful tool for determining the spatial proximity of protons. Protons that are close in space, but not necessarily bonded, will show cross-peaks in the NOESY spectrum. This information is critical for assigning the relative stereochemistry of the chiral centers in the cyclohexene (B86901) ring and the butanol side chain.

By integrating the data from these various NMR experiments, a complete and unambiguous assignment of the structure and relative stereochemistry of the diastereomers of this compound can be achieved.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. miamioh.edu For this compound, MS is instrumental in confirming its molecular formula (C₁₀H₁₈O) and elucidating its structure. The molecular weight of this compound is approximately 154.25 g/mol .

When subjected to electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺), which can then undergo fragmentation. The analysis of the masses of these fragments provides valuable clues about the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Hypothetical Fragmentation of this compound:

m/z Value Possible Fragment Interpretation
154[C₁₀H₁₈O]⁺Molecular Ion (M⁺)
139[M - CH₃]⁺Loss of a methyl group
136[M - H₂O]⁺Loss of a water molecule
111[M - C₃H₇O]⁺Cleavage of the butanol side chain
95[C₇H₁₁]⁺Loss of the butanol side chain
81[C₆H₉]⁺Fragment from the cyclohexene ring
45[C₂H₅O]⁺Fragment from the butanol side chain

This table is based on general fragmentation patterns and would require experimental data for confirmation.

By carefully analyzing the mass spectrum and comparing it with spectral databases or with the spectra of related known compounds, the structure of this compound can be confidently confirmed.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

While NMR can determine the relative stereochemistry of a chiral molecule, chiroptical spectroscopic techniques are essential for determining its absolute configuration. nih.gov These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is unique to a specific enantiomer. nih.gov By comparing the experimental CD spectrum of this compound with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be determined.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of a particular enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or known compounds. nih.gov

The application of these chiroptical techniques is crucial for the complete stereochemical characterization of this compound, providing the final piece of the puzzle that NMR alone cannot solve.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures, for the assessment of its purity, and for the separation of its different stereoisomers.

Due to the presence of chiral centers, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The choice of the CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.gov The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is optimized to achieve the best separation. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov

Typical Chiral HPLC Parameters for Separation:

Parameter Condition
Column Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2)
Mobile Phase Hexane/Isopropanol mixture
Flow Rate 1.0 mL/min
Detection UV at 210 nm

These parameters are illustrative and would need to be optimized for the specific stereoisomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com It is highly effective for analyzing complex mixtures containing volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for that component, allowing for its identification by comparison with a spectral library. nist.gov

GC-MS is particularly useful for:

Identifying impurities: It can detect and identify small amounts of impurities in a sample of this compound.

Analyzing reaction mixtures: It can be used to monitor the progress of a reaction that produces this compound and to identify any byproducts.

Quantifying components: With appropriate calibration, GC-MS can be used to determine the relative amounts of different components in a mixture.

Development of Novel Spectroscopic and Analytical Protocols

The ongoing development of new analytical technologies and protocols promises to further enhance the characterization of complex molecules like this compound. Research in this area may focus on:

Hyphenated techniques: The coupling of different analytical techniques, such as HPLC-NMR-MS, can provide a wealth of information from a single analysis. This allows for the direct structural elucidation of separated components without the need for offline collection and analysis.

Advanced MS techniques: Techniques like tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting specific ions selected from the initial mass spectrum. This can be particularly useful for distinguishing between isomers.

Computational methods: The increasing power of computational chemistry allows for more accurate prediction of spectroscopic properties (NMR, CD, ORD, MS fragmentation). This synergy between experimental and computational methods is becoming an indispensable tool in structural elucidation.

Miniaturization and automation: The development of microfluidic devices and automated analytical platforms can lead to faster, more efficient, and higher-throughput analysis, which is particularly valuable in areas like reaction optimization and purity screening.

The continuous innovation in analytical and spectroscopic methodologies will undoubtedly lead to a deeper and more comprehensive understanding of the chemical and stereochemical properties of this compound and other complex organic molecules.

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products

While there is a rich history of using substituted cyclohexene (B86901) rings in the total synthesis of various natural products, specific examples detailing the use of 4-(cyclohex-3-en-1-yl)butan-2-ol as a starting material are not prominently documented.

Apocarotenoids and norterpenoids are classes of natural products that often feature cyclohexene rings. The synthesis of these molecules frequently involves the construction or modification of such cyclic systems. For instance, the ionones, which are C13 norterpenoids, possess a trimethyl-cyclohexenyl ring. While related structures are used in the synthesis of these compounds, the direct application of this compound as a precursor is not described in available literature.

Building Block in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals. The structure of this compound, containing both a reactive alkene and a hydroxyl group, makes it a plausible candidate for a building block in the synthesis of more complex fine chemicals. However, specific industrial or research applications are not detailed in the available scientific literature.

Role in Fragrance and Flavor Chemistry as a Precursor

The fragrance and flavor industry heavily relies on molecules containing cyclohexene motifs. These structures are known to contribute to a variety of scents, often described as woody, floral, or fruity.

Photolabile fragrance precursors are compounds designed to release a fragrant molecule upon exposure to light. This is a sophisticated method for achieving a controlled and prolonged release of a scent. While the concept is well-established, and various pro-perfumes have been developed, there is no specific mention in the literature of this compound being used as such a precursor. The development of pro-perfumes often involves the temporary modification of a known fragrance molecule, and it is conceivable that the hydroxyl group of this compound could be functionalized to create a photolabile pro-perfume, but no such research has been published.

Utilization in Materials Science and Polymer Chemistry

The presence of a polymerizable alkene in the cyclohexene ring and a reactive hydroxyl group suggests that this compound could potentially be used in polymer chemistry. The hydroxyl group could be used to initiate polymerization or be incorporated into polyesters or polyurethanes, while the alkene could participate in addition polymerization. Despite this potential, there are no available studies that report the use of this compound in the synthesis of polymers or other materials.

Application in Ligand and Catalyst Design

In the field of catalysis, organic molecules are often used as ligands that coordinate to a metal center, influencing the catalyst's activity and selectivity. The secondary alcohol and the alkene in this compound could potentially act as coordination sites for a metal. However, a review of the scientific literature does not yield any examples of this compound being used in the design or synthesis of ligands or catalysts.

Role in Specialty Chemicals and Industrial Processes

The utility of this compound in the realm of specialty chemicals and industrial processes is primarily inferred from the common applications of structurally similar compounds, particularly those possessing a C10H18O molecular formula. These related substances are frequently employed in the flavor and fragrance industry, as well as in the formulation of various industrial and consumer products.

Alcohols with comparable molecular structures are known to be used in the manufacture of their esters, which often possess desirable aromatic properties for perfumery and as food flavoring agents. nih.gov The combination of a cyclohexene moiety and a secondary alcohol group in this compound is a feature found in many known fragrance ingredients. Patents related to fragrance compositions often list a variety of cyclohexene derivatives as components, highlighting the importance of this structural motif in creating specific scents. googleapis.comgoogleapis.comgoogle.com For instance, related compounds are used to impart woody, camphor, and pine notes in perfumes for soaps and detergents. nih.gov

Furthermore, alcohols in the C10 to C18 range, often referred to as fatty alcohols, serve diverse functions in industrial applications. They can act as emollients, emulsifiers, and thickeners in cosmetics and personal care products like creams and lotions. ontosight.aiatamanchemicals.com In broader industrial manufacturing, they are utilized as lubricants, plasticizers, and various additives. ontosight.aiatamanchemicals.comsolvchem.com Given its chemical nature, this compound could potentially be adapted for such uses, for example, as a precursor to surfactants or as a specialty solvent. elchemy.com

The role of such alcohols as intermediates is also significant. They can be converted to aldehydes or ketones through oxidation, and they react with carboxylic acids to form esters, which are a large class of specialty chemicals with diverse applications. nih.gov

Potential Industrial Applications of this compound (Based on Analogy)

Industrial Sector Potential Application Function
Fragrance & FlavorFragrance Ingredient / IntermediateContributes to scent profile, precursor to aromatic esters nih.govgoogleapis.com
Cosmetics & Personal CareEmollient, ThickenerProvides desired texture and skin-feel in formulations ontosight.aiatamanchemicals.com
Industrial ManufacturingLubricant, Plasticizer, AdditiveImproves performance and properties of industrial products ontosight.aiatamanchemicals.comsolvchem.com
Chemical SynthesisSynthetic IntermediateBuilding block for more complex molecules nih.govresearchgate.netnih.gov

It is important to note that while the structural characteristics of this compound suggest these applications, specific research or industrial data confirming its use in these capacities is limited.

Environmental Chemistry and Degradation Pathways

Photolytic and Oxidative Degradation Mechanisms

The presence of a carbon-carbon double bond within the cyclohexene (B86901) ring makes 4-(cyclohex-3-en-1-yl)butan-2-ol susceptible to photolytic and oxidative degradation. In the atmosphere, the primary driver of its transformation is expected to be its reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere during daylight hours. researchgate.netscielo.br The atmospheric oxidation of unsaturated alcohols like this one is complex, with reactions occurring at both the double bond and the alcohol group. scielo.br

The reaction with hydroxyl radicals can proceed via two main pathways: addition to the double bond and hydrogen abstraction from the C-H bonds, particularly at the allylic positions and the carbon atom bearing the hydroxyl group. The addition of •OH to the double bond is typically a rapid reaction for alkenes and can lead to the formation of highly oxidized organic compounds. rsc.org Hydrogen abstraction from the secondary alcohol group would lead to the formation of a ketone, specifically 4-(cyclohex-3-en-1-yl)butan-2-one. wikipedia.orgyoutube.com

In aquatic environments, direct photolysis by sunlight is also a potential degradation pathway, although its significance depends on the compound's ability to absorb light at wavelengths present in the solar spectrum. Indirect photolysis, mediated by photosensitizing substances present in natural waters (e.g., humic acids), can also contribute to its degradation. The photocatalytic oxidation of cyclohexene, a core structural component of this molecule, has been shown to produce cyclohex-2-en-1-ol and cyclohex-2-en-1-one, suggesting similar transformations could occur for this compound. rsc.org

The table below summarizes the potential initial products of photolytic and oxidative degradation.

Degradation Pathway Reactant Potential Initial Products Environmental Compartment
Atmospheric OxidationHydroxyl Radical (•OH)4-(Cyclohex-3-en-1-yl)butan-2-one, Hydroxylated and Epoxidized derivativesAtmosphere
Aquatic PhotolysisSunlight (Direct/Indirect)Hydroxylated derivatives, Ring-opened productsWater
Photocatalytic OxidationHydroxyl Radical (•OH)4-(Cyclohex-3-en-1-yl)butan-2-one, Cyclohex-2-en-1-one derivativesWater/Soil Surfaces

This table presents hypothesized degradation products based on the chemical structure and known reactions of similar compounds.

Biotransformation Pathways in Environmental Systems

In soil and water, this compound is expected to be susceptible to microbial degradation. The biodegradation of both cyclic hydrocarbons and secondary alcohols by various microorganisms is a well-documented process. microbiologyresearch.orgnih.gov The initial step in the biotransformation of this compound is likely the oxidation of the secondary alcohol group to a ketone by alcohol dehydrogenases, enzymes commonly found in bacteria and fungi. microbiologyresearch.org This would result in the formation of 4-(cyclohex-3-en-1-yl)butan-2-one.

The subsequent degradation of the cyclohexene ring is a more complex process. Microorganisms are known to degrade alicyclic hydrocarbons through various pathways, often involving the introduction of oxygen atoms by monooxygenases or dioxygenases to break the ring structure. microbiologyresearch.orgmdpi.comresearchgate.net For instance, the degradation of cyclohexane (B81311) often proceeds through cyclohexanol (B46403) and cyclohexanone (B45756), followed by ring cleavage. microbiologyresearch.org A similar pathway can be inferred for the cyclohexene ring of 4-(cyclohex-3-en-1-yl)butan-2-one, leading to the formation of various aliphatic carboxylic acids that can then be mineralized to carbon dioxide and water through central metabolic pathways like the TCA cycle. mdpi.com

The table below outlines a plausible biotransformation pathway.

Transformation Step Enzyme Class (Hypothesized) Intermediate Compound
Initial OxidationAlcohol Dehydrogenase4-(Cyclohex-3-en-1-yl)butan-2-one
Ring HydroxylationMonooxygenase/DioxygenaseHydroxylated cyclohexanone derivatives
Ring CleavageHydrolaseAliphatic dicarboxylic acids
Further DegradationVariousIntermediates of central metabolism

This table outlines a hypothesized biotransformation pathway based on known microbial degradation of similar chemical structures.

Environmental Fate and Transport Studies

The partitioning of this compound between air, water, soil, and biota can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models predict the environmental behavior of chemicals based on their molecular structure.

Physicochemical Property Predicted Value/Range (Estimated) Implication for Environmental Fate and Transport
Water SolubilityModerately lowLimited mobility in water; tendency to adsorb to organic matter in soil and sediment.
Vapor PressureLow to moderateCan volatilize from water and soil surfaces, allowing for atmospheric transport.
Log KowModeratePotential for bioaccumulation in aquatic organisms.

The values in this table are estimations based on the chemical structure and typical values for similar compounds, as specific experimental data are not available.

Due to its moderate water solubility and potential for volatilization, this compound is likely to be distributed in both aquatic and terrestrial environments. Its moderate Log Kow suggests a tendency to partition from water into the fatty tissues of organisms, indicating a potential for bioaccumulation. In the atmosphere, it can be transported over long distances before being deposited back to earth via wet or dry deposition.

Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental matrices such as water, soil, and air require sensitive analytical techniques. Given its likely classification as a volatile or semi-volatile organic compound, the primary methods for its analysis would involve chromatography coupled with mass spectrometry. env.go.jp

Sample Preparation:

Water: For water samples, common extraction techniques include liquid-liquid extraction (LLE) with a suitable organic solvent, or solid-phase extraction (SPE) which can concentrate the analyte from a large volume of water. env.go.jp

Soil and Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) are effective methods for extracting the compound from solid matrices. env.go.jp

Air: Air samples can be collected by drawing air through sorbent tubes, which trap the compound. The trapped analyte is then thermally desorbed for analysis.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile and semi-volatile organic compounds. env.go.jp GC separates the compound from other components in the sample, and MS provides definitive identification and quantification based on its mass spectrum.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive method for detecting hydrocarbons and other organic compounds containing carbon. gov.bc.ca While it does not provide the same level of identification as MS, it is a reliable tool for quantification. gov.bc.ca

The table below summarizes the analytical methodologies suitable for monitoring this compound.

Environmental Matrix Extraction/Concentration Method Analytical Technique Typical Detection Limits
WaterLiquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)GC-MS, GC-FIDLow µg/L to ng/L
Soil/SedimentSoxhlet Extraction, Pressurized Liquid Extraction (PLE)GC-MS, GC-FIDLow µg/kg to ng/kg
AirSorbent Tube Sampling with Thermal DesorptionGC-MSng/m³ to pg/m³

Detection limits are estimates and can vary depending on the specific instrumentation and method parameters.

Emerging Research Directions and Future Perspectives

Chemoenzymatic and Biocatalytic Innovations in Synthesis

The synthesis of specific stereoisomers of chiral alcohols like 4-(cyclohex-3-en-1-yl)butan-2-ol is a significant challenge in organic chemistry. Chemoenzymatic and biocatalytic methods are at the forefront of providing highly selective and environmentally friendly solutions.

Enzymatic Kinetic Resolution (EKR): A primary biocatalytic strategy for obtaining enantiomerically pure alcohols is Enzymatic Kinetic Resolution (EKR). This technique utilizes enzymes, most commonly lipases or acyltransferases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester. mdpi.com

Lipases: Immobilized lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia (BCL), are widely used due to their stability in organic solvents and broad substrate scope. mdpi.com In a typical EKR of racemic this compound, the enzyme would catalyze the transfer of an acyl group (e.g., from vinyl acetate) to either the (R)- or (S)-enantiomer, resulting in an enantiomerically enriched alcohol and an enantioenriched acetate.

Acyltransferases: Engineered acyltransferases, like those from Mycobacterium smegmatis (MsAcT), offer an alternative that can often be performed in aqueous media. mdpi.com While lipases may offer higher enantioselectivity (E-values), MsAcT variants can provide significantly faster reaction rates. mdpi.com

Oxidoreductases for Asymmetric Synthesis: Beyond resolution, the direct asymmetric synthesis of the alcohol is achievable using oxidoreductases. Alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of a precursor ketone, 4-(cyclohex-3-en-1-yl)butan-2-one, to a single enantiomer of the desired alcohol. researchgate.net This approach is highly attractive as it can theoretically achieve a 100% yield of the desired product. Conversely, oxidases can be used for the selective oxidation of alcohols, which can be part of a kinetic resolution or a deracemization process. researchgate.netresearchgate.net The discovery and engineering of robust enzymes with high activity and selectivity toward non-natural substrates like 4-(cyclohex-3-en-1-yl)butan-2-one are key research areas. nih.govmdpi.com

Integration of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, is revolutionizing the synthesis of fine chemicals and pharmaceuticals, including fragrance compounds like this compound. nih.gov This technology offers substantial improvements over traditional batch processing in several key areas. beilstein-journals.org

Key Advantages of Flow Chemistry:

Enhanced Safety: Continuous reactors handle only small volumes of reactants at any given time, significantly reducing the risks associated with hazardous reagents or exothermic reactions. nih.govresearchgate.net This is particularly relevant for reactions like hydrogenations or oxidations that might be used in the synthesis.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields, greater selectivity, and shorter reaction times compared to batch methods. beilstein-journals.org

Scalability and Reproducibility: Scaling up a flow process involves running the reactor for a longer duration rather than redesigning a larger vessel, which simplifies the transition from laboratory to industrial production. researchgate.net Automation and in-line monitoring tools (e.g., ReactIR, flow NMR) ensure high reproducibility. nih.govbeilstein-journals.org

Access to Expanded Processing Windows: Flow reactors can safely operate at temperatures and pressures inaccessible in standard batch equipment, potentially unlocking novel reaction pathways and improving efficiency. nih.gov

A hypothetical flow synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation and purification between steps. mdpi.com

FeatureBatch ProcessingFlow Chemistry
Reaction Scale Limited by vessel sizeScalable by time
Safety Higher risk with large volumesInherently safer with small hold-up volume
Heat Transfer Often inefficient, hotspots possibleHighly efficient, precise temperature control
Reaction Time Can be long (hours to days)Often significantly shorter (seconds to minutes) beilstein-journals.org
Reproducibility Can vary between batchesHigh, with precise process control researchgate.net
Process Integration Difficult multi-step integration"Telescoped" multi-step synthesis is feasible mdpi.com

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, capable of accelerating the discovery and optimization of synthetic routes for molecules like this compound. illinois.eduarxiv.org

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose viable synthetic pathways by breaking down a target molecule into simpler, commercially available precursors. arxiv.orgmicrosoft.com These models, often based on neural networks similar to those used in language translation, treat molecular structures (represented as SMILES strings or graphs) as a language and learn the "rules" of chemical reactions from vast databases. illinois.edu

Template-Based Models: These models use a library of known reaction templates to identify possible disconnections in the target molecule. acs.org

Template-Free Models: These more advanced models can predict novel reactions and disconnections without relying on predefined templates, offering greater potential for innovation. arxiv.org

For this compound, an ML model could suggest various strategies, such as a Grignard reaction between 4-vinylcyclohexene (B86511) and acetaldehyde (B116499) or an aldol (B89426) condensation followed by reduction and dehydration steps.

Reaction Optimization and Enzyme Engineering: Beyond pathway design, ML can optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity. illinois.edu In the context of biocatalysis, ML is crucial for:

Enzyme Identification: Screening genomic databases to find enzymes likely to catalyze a specific transformation. illinois.edu

Enzyme Engineering: Predicting beneficial mutations to enhance an enzyme's activity, stability, or selectivity for a non-natural substrate. illinois.edu

Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the reduction of waste, energy consumption, and use of hazardous materials. mdpi.com The goal is to design routes that are not only efficient but also environmentally benign.

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of atoms from the starting materials into the final product. A classic example is the Diels-Alder reaction, a (4+2) cycloaddition that is 100% atom-economical and could be a key step in forming the cyclohexene (B86901) ring.

Catalytic Processes: The use of catalysts (chemical, biological, or photochemical) is preferred over stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. numberanalytics.com For instance, the synthesis of this compound could utilize:

A catalytic hydrogenation to reduce a ketone precursor instead of a stoichiometric hydride reagent like sodium borohydride.

A bio-inspired, metal-catalyzed cyclization of a polyene precursor, mimicking natural terpene synthesis. researchgate.netunibas.ch

Green Solvents and Conditions: Research is focused on replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids. mdpi.com In some cases, solvent-free reactions, such as those performed using mechanochemistry (grinding), can be employed. mdpi.com Biocatalytic reactions often run in water under mild temperature and pressure conditions, further enhancing their sustainability profile. numberanalytics.com

Challenges and Opportunities in the Synthesis and Application of Related Cyclohexenyl Alcohols

The synthesis of cyclohexenyl alcohols, a structural motif present in many natural products and bioactive molecules, presents both persistent challenges and exciting opportunities. nih.govresearchgate.net

Challenges:

Stereocontrol: A primary challenge is the selective synthesis of a single stereoisomer. For a molecule like this compound, there are multiple chiral centers, and controlling the relative and absolute stereochemistry requires sophisticated asymmetric synthesis methods. researchgate.net

Side Reactions: Intramolecular reactions, such as the hydroalkoxylation of alkenyl alcohols, can be plagued by side reactions and may lack general applicability without specific structural features to guide the desired cyclization. researchgate.net

Opportunities:

Novel Catalytic Systems: There is a continuous search for new, more efficient, and selective catalysts. This includes developing non-precious metal catalysts (e.g., based on manganese or copper) and designing new chiral ligands for asymmetric transformations. researchgate.netacs.org

Bio-inspired Synthesis: Nature provides a blueprint for the efficient synthesis of complex terpenes. Mimicking these enzymatic cascades, for example by using molecular capsules to control reactive intermediates, offers a powerful strategy for synthesizing related structures. unibas.ch

New Applications: The structural diversity of cyclohexenyl alcohols makes them valuable building blocks for creating libraries of novel compounds. nih.gov These libraries can be screened for applications in medicinal chemistry, materials science, and as new fragrance and flavor ingredients.

Q & A

Q. What are the standard synthetic routes for 4-(Cyclohex-3-en-1-yl)butan-2-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves:
  • Catalytic hydrogenation : Reduction of a ketone precursor (e.g., 4-(Cyclohex-3-en-1-yl)butan-2-one) using hydrogen gas and a palladium catalyst (e.g., Pd/C) under moderate pressure (1–3 atm) and room temperature .
  • Nucleophilic substitution : Reaction of a cyclohexene-containing alkyl halide with a hydroxyl nucleophile (e.g., using NaOH in ethanol/water mixture) .
  • Optimization : Vary catalyst loading (5–10% Pd/C), hydrogen pressure (1–5 atm), and reaction time (6–24 hrs). Monitor progress via TLC or GC-MS.

Q. Table 1. Synthetic Methods Comparison

MethodReagents/ConditionsYield RangeKey Challenges
Catalytic HydrogenationPd/C, H₂, ethanol, 25°C, 2 atm60–85%Over-reduction byproducts
Nucleophilic SubstitutionCyclohexene bromide, NaOH, H₂O/EtOH45–70%Competing elimination

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexene protons), δ 3.5–4.0 ppm (OH and CH-OH), and δ 5.6–5.8 ppm (cyclohexene double bond) .
  • ¹³C NMR : Signals for the cyclohexene carbons (120–130 ppm) and the hydroxyl-bearing carbon (70–75 ppm) .
  • IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹) and C=C stretch (1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₁₆O (152.23 g/mol) .

Advanced Research Questions

Q. How does the cyclohexene ring influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The cyclohexene ring introduces steric hindrance and electronic effects:
  • Steric effects : Bulky cyclohexene substituents slow SN2 reactions but favor elimination (e.g., formation of alkenes under basic conditions) .
  • Electronic effects : The electron-rich double bond stabilizes carbocation intermediates in SN1 mechanisms.
  • Experimental validation : Perform kinetic studies with varying bases (e.g., KOH vs. NaH) in polar aprotic solvents (DMSO, DMF) to assess reaction pathway dominance .

Q. What strategies resolve contradictory data in biological activity studies of this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. receptor modulation) can arise from:
  • Purity issues : Use HPLC (≥95% purity) and LC-MS to verify compound integrity .
  • Assay variability : Employ orthogonal assays (e.g., fluorescence polarization for receptor binding vs. enzyme-linked assays for catalytic activity) .
  • Structural analogs : Compare activity of derivatives (e.g., methyl-substituted cyclohexene) to isolate functional groups responsible for effects .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

  • Methodological Answer :
  • Software tools : AutoDock Vina or Schrödinger Suite for docking simulations .
  • Key interactions : The hydroxyl group forms hydrogen bonds with active-site residues (e.g., serine in hydrolases), while the cyclohexene ring engages in hydrophobic interactions .
  • Validation : Cross-reference docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in synthesizing enantiomerically pure this compound?

  • Methodological Answer :
  • Chiral resolution : Use chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution with lipases .
  • Asymmetric synthesis : Employ Evans auxiliaries or Sharpless epoxidation to install stereocenters, followed by stereospecific reduction .

Data Analysis and Application

Q. How does the compound’s hydrophobicity impact its pharmacokinetic properties?

  • Methodological Answer :
  • LogP determination : Measure octanol/water partition coefficient via shake-flask method (predicted LogP ~2.5) .
  • Bioavailability : Use Caco-2 cell monolayers to assess intestinal permeability. Hydrophobicity enhances membrane crossing but may reduce solubility .

Q. Table 2. Key Physicochemical Properties

PropertyValue/MethodReference
Boiling Point~250°C (estimated via GC)
Solubility in Water10–20 mg/mL (experimental)
pKa (OH group)~15 (calculated via MarvinSuite)

Q. What role does the hydroxyl group play in derivatization reactions?

  • Methodological Answer : The hydroxyl group enables:
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters .
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert to 4-(Cyclohex-3-en-1-yl)butan-2-one .
  • Protection : Employ TBDMS chloride in DMF to protect the -OH group during multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.